7-{[(2-methylphenyl)methyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
CAS No.: 1040682-26-5
Cat. No.: VC11941030
Molecular Formula: C17H14N4OS2
Molecular Weight: 354.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040682-26-5 |
|---|---|
| Molecular Formula | C17H14N4OS2 |
| Molecular Weight | 354.5 g/mol |
| IUPAC Name | 7-[(2-methylphenyl)methylsulfanyl]-2-thiophen-2-yl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one |
| Standard InChI | InChI=1S/C17H14N4OS2/c1-11-5-2-3-6-12(11)10-24-17-19-18-16(22)14-9-13(20-21(14)17)15-7-4-8-23-15/h2-9H,10H2,1H3,(H,18,22) |
| Standard InChI Key | HUFLQODPIBLPKC-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CS4 |
| Canonical SMILES | CC1=CC=CC=C1CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CS4 |
Introduction
The compound 7-{[(2-methylphenyl)methyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d] triazin-4-one is a complex heterocyclic molecule with a unique structure that combines a thiophene ring and a pyrazolo-triazine core. Its molecular formula is C17H14N4OS2, and it has a molecular weight of approximately 354.5 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, which often involve multiple steps to form the complex heterocyclic structure. These methods allow for modifications to create analogs with potentially enhanced biological activities.
Biological Activities and Potential Applications
Preliminary studies suggest that 7-{[(2-methylphenyl)methyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d] triazin-4-one exhibits significant biological activities. Compounds with similar structures have been reported to possess antimicrobial and anticancer properties, although specific mechanisms and therapeutic potentials for this compound require further research.
Comparison with Similar Compounds
Several compounds share structural similarities with 7-{[(2-methylphenyl)methyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d] triazin-4-one. These include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume